molecular formula C20H13N3Na2O6S2 B14465638 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt CAS No. 68201-75-2

1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt

Cat. No.: B14465638
CAS No.: 68201-75-2
M. Wt: 501.4 g/mol
InChI Key: DEGUEHYEGPBHMG-UHFFFAOYSA-L
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Description

1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt typically involves the disulfonation of naphthalene with oleum, followed by further chemical modifications. The general reaction can be represented as:

C10H8+2SO3C10H6(SO3H)2C_{10}H_{8} + 2SO_{3} \rightarrow C_{10}H_{6}(SO_{3}H)_{2} C10​H8​+2SO3​→C10​H6​(SO3​H)2​

This process involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups into the naphthalene ring. The resulting product is then subjected to further reactions to introduce the azo and amino groups, leading to the final compound.

Chemical Reactions Analysis

1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.

    Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound’s ability to form stable complexes with metals and other molecules makes it valuable in various research fields.

Comparison with Similar Compounds

Similar compounds to 1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt include:

  • 4-Amino-1,5-naphthalenedisulfonic acid, monosodium salt
  • 5-Amino-1-naphthalenesulfonic acid, sodium salt
  • 3-Amino-2,7-naphthalenedisulfonic acid, monosodium salt trihydrate

These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of sulfonic acid and azo groups in this compound makes it particularly valuable for certain applications .

Properties

CAS No.

68201-75-2

Molecular Formula

C20H13N3Na2O6S2

Molecular Weight

501.4 g/mol

IUPAC Name

disodium;3-[(4-aminonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C20H15N3O6S2.2Na/c21-17-8-9-18(14-5-2-1-4-13(14)17)23-22-12-10-16-15(20(11-12)31(27,28)29)6-3-7-19(16)30(24,25)26;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

DEGUEHYEGPBHMG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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